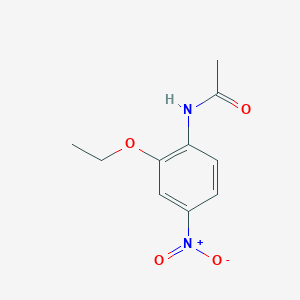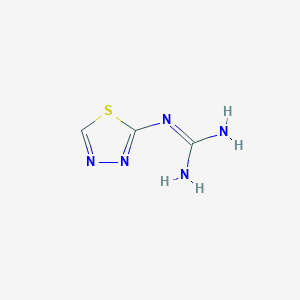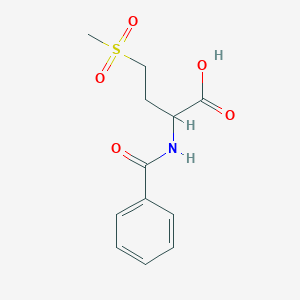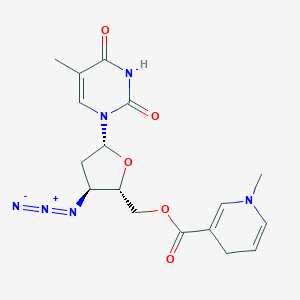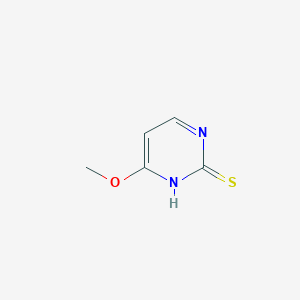
6-Methoxypyrimidine-2(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxypyrimidine-2(1H)-thione is a heterocyclic organic compound that is widely used in scientific research. It is a sulfur-containing compound that belongs to the pyrimidine family. The compound has been extensively studied due to its various biological activities, which have made it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 6-Methoxypyrimidine-2(1H)-thione is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes involved in various biological processes. For example, 6-Methoxypyrimidine-2(1H)-thione has been shown to inhibit the activity of HIV-1 reverse transcriptase, which is essential for the replication of the virus. The compound has also been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
6-Methoxypyrimidine-2(1H)-thione has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species, which are known to cause oxidative damage to cells. Moreover, 6-Methoxypyrimidine-2(1H)-thione has been shown to inhibit the activity of pro-inflammatory cytokines, which are involved in the development of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Methoxypyrimidine-2(1H)-thione in lab experiments is its wide range of biological activities. The compound has been shown to exhibit antiviral, antifungal, and antibacterial properties, making it a useful tool for studying various biological processes. However, one of the limitations of using 6-Methoxypyrimidine-2(1H)-thione is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments.
Zukünftige Richtungen
There are many future directions for the study of 6-Methoxypyrimidine-2(1H)-thione. One area of research is the development of new drugs based on the compound. 6-Methoxypyrimidine-2(1H)-thione has been shown to have promising activity against various diseases, including cancer, diabetes, and inflammation. Therefore, further research is needed to develop new drugs based on the compound. Another area of research is the study of the mechanism of action of 6-Methoxypyrimidine-2(1H)-thione. The compound has been shown to inhibit the activity of various enzymes, but the exact mechanism of action is not fully understood. Further research is needed to elucidate the mechanism of action of the compound. Finally, the study of the potential toxicity of 6-Methoxypyrimidine-2(1H)-thione is also an important area of research. The compound has been shown to have cytotoxic effects on certain cell types, and further research is needed to determine the potential toxicity of the compound in vivo.
Synthesemethoden
The synthesis of 6-Methoxypyrimidine-2(1H)-thione can be achieved by reacting 2-amino-4-methoxypyrimidine with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then hydrolyzed with acid to yield 6-Methoxypyrimidine-2(1H)-thione. This method is simple and efficient and has been widely used in the synthesis of 6-Methoxypyrimidine-2(1H)-thione.
Wissenschaftliche Forschungsanwendungen
6-Methoxypyrimidine-2(1H)-thione has been extensively studied for its various biological activities. It has been shown to exhibit antiviral, antifungal, and antibacterial properties. The compound has also been studied for its potential use in the treatment of cancer, diabetes, and inflammation. Moreover, 6-Methoxypyrimidine-2(1H)-thione has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
6-methoxy-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-8-4-2-3-6-5(9)7-4/h2-3H,1H3,(H,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYHGLBPSPCRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=NC(=S)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70613121 |
Source


|
| Record name | 6-Methoxypyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxypyrimidine-2(1H)-thione | |
CAS RN |
30020-46-3 |
Source


|
| Record name | 6-Methoxypyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70613121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

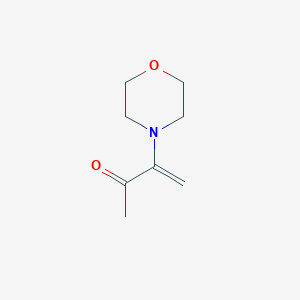
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)
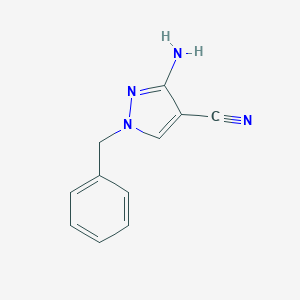
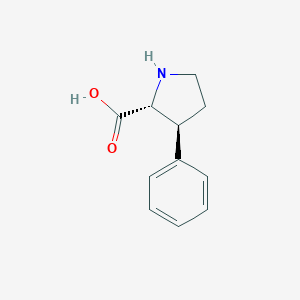

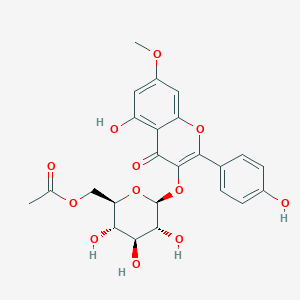
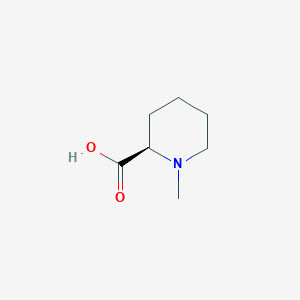
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
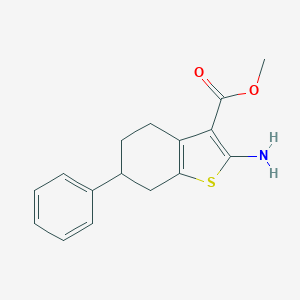
![1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B55609.png)
